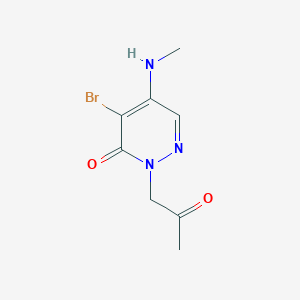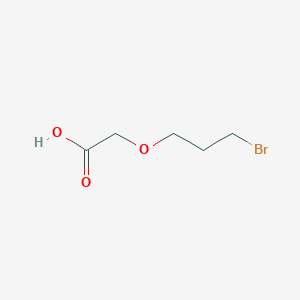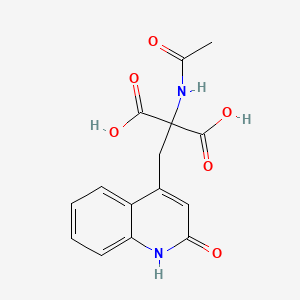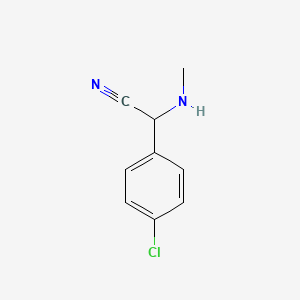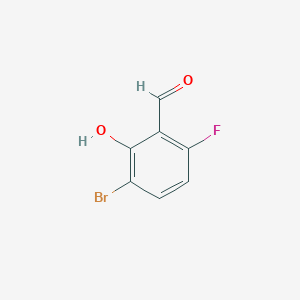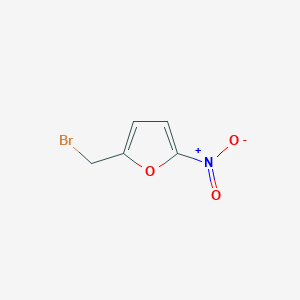
2-(Bromomethyl)-5-nitrofuran
描述
2-(Bromomethyl)-5-nitrofuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromomethyl group at the second position and a nitro group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitrofuran typically involves the bromination of 5-nitrofuran-2-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions: 2-(Bromomethyl)-5-nitrofuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted furan derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride in ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substituted furan derivatives with various functional groups.
- Amino-substituted furan derivatives.
- Furan-2,5-dicarboxylic acid derivatives.
科学研究应用
2-(Bromomethyl)-5-nitrofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: The compound is used in the synthesis of functionalized polymers and materials with specific electronic properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-5-nitrofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the bromomethyl group. This dual functionality allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
2-(Chloromethyl)-5-nitrofuran: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but with slightly different reaction kinetics due to the difference in halogen electronegativity.
2-(Bromomethyl)-5-nitrothiophene: A thiophene analogue with a sulfur atom in place of the oxygen in the furan ring. It shows different electronic properties and reactivity patterns.
2-(Bromomethyl)-5-nitrobenzene: A benzene derivative with a bromomethyl and nitro group. It has different aromatic stabilization and reactivity compared to the furan derivative.
Uniqueness: 2-(Bromomethyl)-5-nitrofuran is unique due to the presence of both a bromomethyl and a nitro group on a furan ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in the synthesis of various organic compounds. The furan ring also imparts specific electronic properties that are different from those of benzene or thiophene analogues.
属性
IUPAC Name |
2-(bromomethyl)-5-nitrofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZOCLCUJQJRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20782-91-6 | |
| Record name | 2-(Bromomethyl)-5-nitrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(bromomethyl)-5-nitrofuran a useful building block in organic synthesis?
A1: this compound is a highly versatile synthetic intermediate due to the presence of both the reactive bromomethyl group and the electron-withdrawing 5-nitrofuran moiety. [, ] This unique combination allows for various chemical transformations. For instance, the bromine atom can be readily substituted by nucleophiles like sulfur-containing compounds [], amines [], or oxygen-containing groups []. This enables the preparation of diversely substituted 5-nitrofuran derivatives, which are known for their potential biological activities. [, ]
Q2: What is a notable application of this compound in polymer chemistry?
A2: this compound serves as a key monomer in the synthesis of an ionic polyacetylene. [] It undergoes an activation polymerization reaction with 2-ethynylpyridine, resulting in a polymer with a polyacetylene backbone decorated with the 5-nitrofuran and pyridinium bromide substituents. This particular polymer exhibits interesting properties like solubility in polar organic solvents, fluorescence, and electrochemically active behavior, making it potentially useful for various applications. []
Q3: Can you describe the crystal structure of this compound?
A3: The crystal structure of this compound has been determined by X-ray diffraction. [] It crystallizes in the orthorhombic system with the space group Pna21. The molecule adopts a nearly planar conformation, with the nitro group and the furan ring lying almost in the same plane. The crystal packing does not show any significant intermolecular interactions like pi-stacking or strong hydrogen bonding. []
Q4: Has this compound been used to synthesize biologically active molecules?
A4: Yes, this compound serves as a crucial starting material in synthesizing compounds with potential anti-inflammatory activity. [] For example, it is used to prepare hydrazide-hydrazone derivatives incorporating a 5-iodovanillin moiety. These derivatives, particularly those with specific substitutions on the aromatic ring, exhibit promising anti-inflammatory effects in a carrageenan-induced rat paw edema model. []
Q5: Are there any known limitations or challenges associated with using this compound?
A5: While this compound is a valuable synthetic building block, potential limitations could arise from the reactivity of the nitro group, which might require careful handling under certain reaction conditions. Additionally, the potential toxicity of nitrofuran derivatives should be carefully assessed during the development of any applications, particularly for biological uses. [, ] Further research might be needed to explore alternative synthetic routes or derivatives with improved safety profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


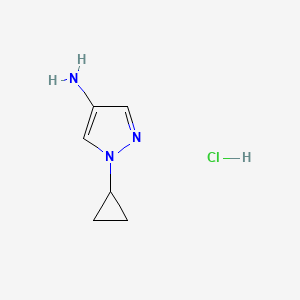
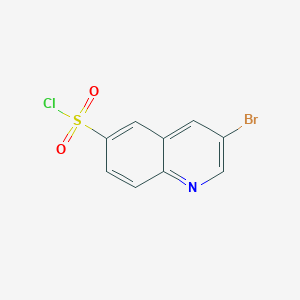
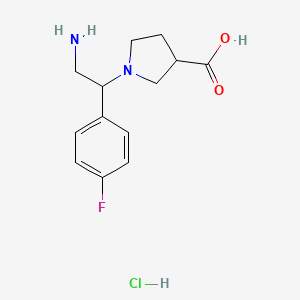
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)
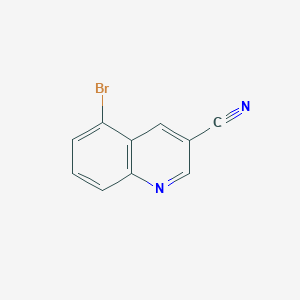

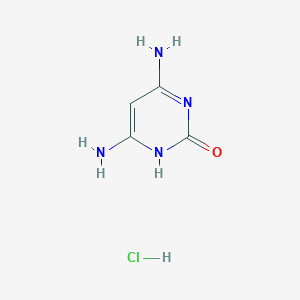
![2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B3034621.png)
